N-Phényl-2-aminothiazole

Vue d'ensemble

Description

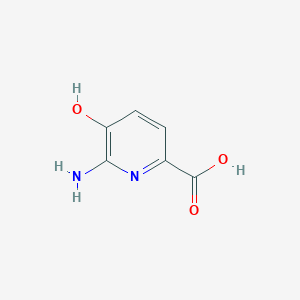

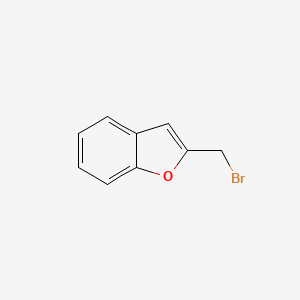

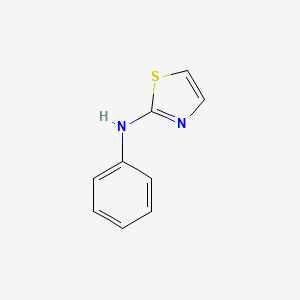

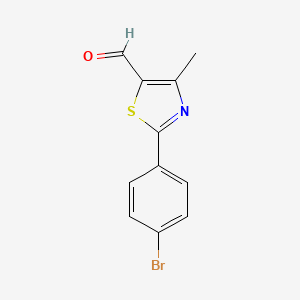

N-Phenyl-2-aminothiazole is a useful research compound. Its molecular formula is C9H8N2S and its molecular weight is 176.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-Phenyl-2-aminothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Phenyl-2-aminothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antimicrobienne

Les dérivés de la N-Phényl-2-aminothiazole ont été étudiés pour leurs propriétés antimicrobiennes. Ces composés sont connus pour présenter une activité significative contre diverses souches bactériennes et fongiques. Par exemple, certains dérivés ont montré une forte activité antimycobactérienne, suggérant un potentiel en tant qu'agents antimycobactériens .

Propriétés anticancéreuses

Le cycle thiazole est un motif courant dans de nombreux agents anticancéreux. Les composés de la this compound ont été synthétisés et testés pour leurs activités antitumorales. Certains dérivés ont montré des résultats prometteurs en inhibant la croissance des cellules cancéreuses .

Utilisations anti-inflammatoires

En raison de leur structure chimique, les dérivés de la this compound peuvent agir comme des agents anti-inflammatoires. Ils ont été associés à la réduction de l'inflammation dans divers modèles de maladies, ce qui fait d'eux des candidats potentiels pour le développement de nouveaux médicaments anti-inflammatoires .

Effets antioxydants

Ces composés présentent également des propriétés antioxydantes, qui sont bénéfiques pour protéger les cellules du stress oxydatif. Cette activité est cruciale dans la prévention des maladies causées par les radicaux libres .

Activité anti-Alzheimer

La recherche a indiqué que certains dérivés du thiazole peuvent avoir des effets anti-Alzheimer. Ils peuvent jouer un rôle dans la gestion de la maladie d'Alzheimer en inhibant les processus qui conduisent à la dégénérescence neuronale .

Mécanisme D'action

Target of Action

N-Phenyl-2-aminothiazole, also known as n-phenylthiazol-2-amine, is a compound that has shown significant potential in the field of medicinal chemistry. The primary targets of this compound are cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It has also shown inhibitory activity against these cell lines .

Mode of Action

The compound interacts with its targets by exhibiting potent and selective nanomolar inhibitory activity . This interaction leads to changes in the cellular processes of the cancerous cells, thereby inhibiting their growth and proliferation .

Biochemical Pathways

It is known that the compound has a broad pharmacological spectrum, indicating that it may affect multiple pathways

Pharmacokinetics

The compound’s broad pharmacological spectrum suggests that it may have good bioavailability .

Result of Action

The result of N-Phenyl-2-aminothiazole’s action is the inhibition of growth and proliferation in a wide range of human cancerous cell lines . This makes it a promising candidate for the development of anticancer drugs .

Safety and Hazards

Orientations Futures

2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence . This has led to their wide innovations and structural variations have produced attention amongst medicinal chemists .

Propriétés

IUPAC Name |

N-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h1-7H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVGQYZRJXSMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902615 | |

| Record name | NoName_3153 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes N-phenylthiazol-2-amine derivatives interesting for Alzheimer's disease research?

A1: Alzheimer's disease (AD) is linked to cognitive decline, partly attributed to cholinergic dysfunction. [] The "cholinergic hypothesis" suggests that inhibiting cholinesterases, enzymes responsible for breaking down the neurotransmitter acetylcholine, could be a viable therapeutic strategy. N-phenylthiazol-2-amine derivatives have shown promising results as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. [] This makes them attractive candidates for further exploration in the context of AD treatment.

Q2: Are all N-phenylthiazol-2-amine derivatives equally effective in inhibiting cholinesterases?

A2: The research indicates variations in inhibitory activity among different N-phenylthiazol-2-amine derivatives. [] Specifically, the study highlights N-(2,3-dimethylphenyl)thiazol-2-amine (compound 3j) as the most potent inhibitor within the tested series. [] This difference in activity underscores the importance of structure-activity relationship (SAR) studies to identify the structural features crucial for optimal AChE and BChE inhibition.

Q3: Beyond in vitro testing, what other research approaches are being used to understand N-phenylthiazol-2-amine derivatives?

A3: Researchers are employing molecular docking studies to gain a deeper understanding of how these compounds interact with the active sites of AChE and BChE. [] This computational approach can provide valuable insights into the binding mechanisms and aid in the design of even more potent and selective cholinesterase inhibitors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1280003.png)

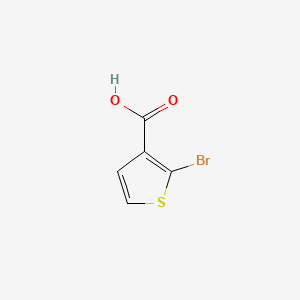

![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)